1-Methylimidazolium hydrogen sulfate ([HMIM][HSO4], CAS 681281-87-8) is a Brønsted acidic room-temperature ionic liquid characterized by a short alkyl chain and a highly coordinating hydrogen sulfate anion [1]. In industrial and laboratory procurement, it is primarily selected for its dual function as a highly stable solvent and a potent acid catalyst. Its baseline properties include high thermal stability, low vapor pressure, and excellent proton-donating capacity. Compared to longer-chain imidazolium salts,[HMIM][HSO4] exhibits lower viscosity and higher ionic mobility, making it a highly processable material for esterification, biomass conversion, and electrochemical electrolyte formulations [2].
Substituting [HMIM][HSO4] with generic mineral acids (like H2SO4) or alternative ionic liquids (like [BMIM][HSO4] or[HMIM][Cl]) often results in suboptimal process outcomes. While sulfuric acid provides high acidity, it causes severe reactor corrosion and cannot be easily recovered from homogeneous mixtures. Conversely, substituting with longer-chain analogs such as [BMIM][HSO4] increases viscosity, which impedes mass transfer in catalytic cycles and lowers electrical conductivity in electrochemical cells[1]. Furthermore, swapping the anion to less acidic variants (e.g., [BF4] or[H2PO4]) drastically reduces catalytic yields in acid-catalyzed transformations such as the Clauson-Kaas reaction, leading to incomplete conversions and higher purification burdens [2].
In the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran via the Clauson-Kaas reaction, the choice of anion in the 1-methylimidazolium salt dictates the reaction yield. [HMIM][HSO4] achieved an 85% product yield under microwave heating, significantly outperforming less acidic variants [1].
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | 85% yield ([HMIM][HSO4]) |
| Comparator Or Baseline | 61% yield ([HMIM][H2PO4]) and 56% yield ([HMIM][BF4]) |
| Quantified Difference | +24% to +29% absolute yield increase |
| Conditions | Microwave-assisted Clauson-Kaas reaction, 4 minutes |
Procuring the hydrogen sulfate anion ensures sufficient Brønsted acidity to drive high-conversion syntheses without degrading acid-sensitive substrates.
The alkyl chain length on the imidazolium cation heavily influences the transport properties of the ionic liquid. In comparative fuel cell electrolyte studies, [HMIM][HSO4] demonstrates higher electrical conductivity and power density compared to its butyl-substituted counterpart, [BMIM][HSO4], due to reduced steric bulk and lower viscosity [1].
| Evidence Dimension | Electrical Conductivity |
| Target Compound Data | Higher conductivity and power density ([HMIM][HSO4]) |
| Comparator Or Baseline | Lower conductivity and power density ([BMIM][HSO4]) |
| Quantified Difference | Conductivity order: [HMIM][HSO4] > [BMIM][HSO4] |
| Conditions | Measured at 30°C for fuel cell electrolyte application |
Selecting the methyl-substituted cation maximizes ion mobility and reduces ohmic losses in electrochemical and battery applications.
When used in highly acidic environments (e.g., 0.5 M H2SO4), alkylimidazolium hydrogen sulfates act as mixed-type corrosion inhibitors. [HMIM][HSO4] exhibits stronger adsorption and higher inhibition efficiency on copper surfaces than [BMIM][HSO4], forming a protective layer that mitigates acid attack[1].
| Evidence Dimension | Corrosion Inhibition Efficiency |
| Target Compound Data | Higher inhibition efficiency ([HMIM][HSO4]) |
| Comparator Or Baseline | Lower inhibition efficiency ([BMIM][HSO4]) |
| Quantified Difference | Inhibition efficiency order: [OMIM][HSO4] > [HMIM][HSO4] > [BMIM][HSO4] |
| Conditions | Copper electrode in 0.5 mol/L H2SO4 solution |
Using [HMIM][HSO4] instead of [BMIM][HSO4] in acidic leaching or catalysis provides better protection for copper-based reactor components, lowering maintenance costs.
In the esterification of acetic acid with ethanol, [HMIM][HSO4] acts as both a catalyst and a phase-separating agent. Ternary liquid-liquid equilibrium data shows that [HMIM][HSO4] forms an immiscible pair with ethyl acetate, allowing the ester product to easily separate from the ionic liquid phase [1].
| Evidence Dimension | Miscibility with Ethyl Acetate |
| Target Compound Data | Immiscible (forms distinct phase) |
| Comparator Or Baseline | Homogeneous acid catalysts (e.g., H2SO4) |
| Quantified Difference | Enables spontaneous biphasic separation |
| Conditions | Ternary system at 313.2 K |
Procuring [HMIM][HSO4] enables a biphasic reaction design, drastically reducing the energy and solvent costs associated with downstream product purification.
Leveraging its Brønsted acidity and immiscibility with ester products, [HMIM][HSO4] is highly suitable for continuous esterification processes where spontaneous phase separation is required to lower purification costs[1].
Due to its short methyl chain, [HMIM][HSO4] offers lower viscosity and higher ionic conductivity than longer-chain analogs like [BMIM][HSO4], making it the right choice for advanced electrolyte formulations [2].
In pharmaceutical precursor manufacturing (e.g., Clauson-Kaas pyrrole synthesis), [HMIM][HSO4] provides the exact acidic window needed to achieve high yields without decomposing sensitive amino acid derivatives [3].
Serving as an effective, recoverable acidic leaching agent, [HMIM][HSO4] extracts copper and cobalt from printed circuit boards while simultaneously offering corrosion inhibition properties for processing equipment [4].